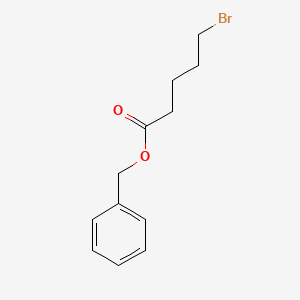

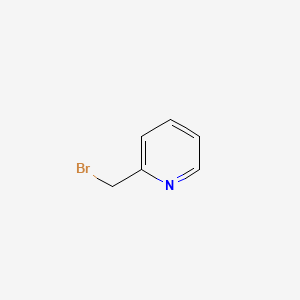

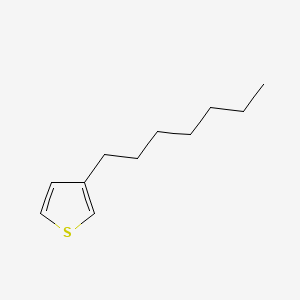

![molecular formula C14H10O7 B1332446 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid CAS No. 25944-28-9](/img/structure/B1332446.png)

4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid

Overview

Description

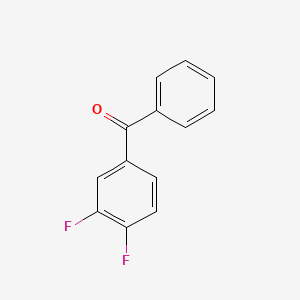

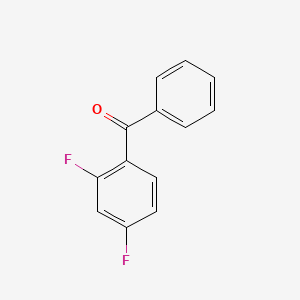

The compound 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid is a chemical of interest in the field of organic chemistry due to its potential as a building block for various heterocyclic systems. The compound is related to furochromenes, a class of oxygen-containing heterocycles that are known for their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

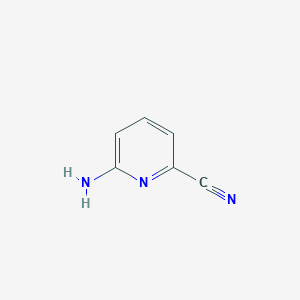

The synthesis of related furochromene compounds has been explored in several studies. For instance, a derivative, 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile, was used to construct novel heterocyclic systems containing benzofurans and furochromenes . Another derivative, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, was synthesized via the Vilsmeier–Haack reaction from 6-acetyl-4,9-dimethoxy-5H-furo[3,2-g]chromen-5-one . These methods demonstrate the versatility of furochromene derivatives in synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

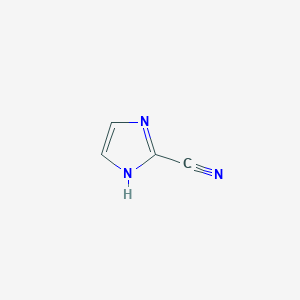

The molecular structure of furochromene derivatives is characterized by the presence of a fused furan and chromene ring system. The derivatives often contain additional functional groups that allow for further chemical transformations. For example, the presence of a carbonitrile group in compound 1 or a chloroaldehyde group in compound 2 provides reactive sites for nucleophilic addition and cyclization reactions.

Chemical Reactions Analysis

Furochromene derivatives undergo various chemical reactions to yield novel heterocyclic compounds. Compound 1 reacted with N-phenyl-2-cyanoacetamide to produce furochromenopyridine derivatives . Similarly, compound 2 reacted with heterocyclic amines to form Schiff bases and with binucleophilic reagents to yield a diversity of furochromenes with different heterocyclic systems . These reactions highlight the reactivity of furochromene derivatives towards nucleophiles and their utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furochromene derivatives are influenced by their molecular structure and the substituents present on the furochromene core. The derivatives exhibit a range of properties, such as solubility in organic solvents and reactivity towards various reagents. The analytical and spectral data, including NMR spectroscopy and mass spectrometry, are crucial for elucidating the structures of the synthesized compounds and confirming their identities .

Scientific Research Applications

-

Scientific Field: Organic Chemistry

- Application Summary : This compound has been studied for its reactivity towards a variety of nitrogen nucleophiles . It has been used to prepare novel Schiff bases through reactions with heterocyclic amines .

- Methods of Application : The compound was treated with various heterocyclic amines to prepare the Schiff bases .

- Results : The study resulted in the preparation of some novel Schiff bases .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Furochromones, such as khellin from which this compound is derived, have been studied for their various applications including analgesic, anti-inflammatory, anticonvulsant, antitubercular, anticancer, and antimicrobial agents .

- Methods of Application : The specific methods of application in these cases would depend on the specific therapeutic use. For example, in antimicrobial applications, the compound might be tested against various bacterial strains to determine its efficacy .

- Results : The study did not provide specific results for these applications, but it is mentioned that furochromones have attracted great attention due to these potential uses .

properties

IUPAC Name |

4,9-dimethoxy-5-oxofuro[3,2-g]chromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O7/c1-18-10-6-3-4-20-11(6)13(19-2)12-9(10)7(15)5-8(21-12)14(16)17/h3-5H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRSLXAHKHZWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.